Sodium;sulfide;hydrate

Description

Overview of Hydrated Alkali Metal Sulfides in Advanced Chemical Systems

Hydrated alkali metal sulfides, a class of inorganic compounds, are characterized by the presence of an alkali metal cation (like lithium, sodium, or potassium), a sulfide (B99878) anion, and one or more water molecules integrated into their crystal structure. libretexts.orgresearchgate.netwikipedia.org These compounds are noted for their high reactivity and tendency to form ionic compounds with a +1 charge. wikipedia.org

In advanced chemical systems, these hydrates serve various functions. For instance, due to their strong affinity for water, anhydrous salts containing Li⁺ and Na⁺ ions are often used as drying agents to remove trace amounts of water from nonaqueous solutions. libretexts.org The solubility of alkali metal sulfides varies, with potassium sulfide, for example, being soluble up to approximately 50% by weight in water at room temperature. researchgate.net

The study of hydrated alkali metal ions in aqueous solutions has revealed that sodium, potassium, rubidium, and cesium ions are weakly hydrated with a single shell of water molecules. researchgate.net In contrast, the smaller lithium ion is more strongly hydrated, likely with a second hydration shell. researchgate.net The interaction of these ions with water is primarily due to the electrostatic attraction between the metal cation and the polar water molecules. libretexts.org

Evolution of Research Perspectives on Sodium Sulfide Hydrate (B1144303) Compounds

Historically, research on gas hydrates, a related class of compounds, was focused on preventing blockages in hydrocarbon pipelines. rsc.org However, the scope of hydrate research has significantly expanded in recent years. rsc.org

A key area of development has been in the synthesis and purification of sodium sulfide. Traditionally, producing anhydrous sodium sulfide involved high-temperature hydrogen reduction (700–900°C) to remove impurities. researchgate.net More recent research has shown that this purification can be achieved at a lower temperature of 400°C. researchgate.net Another advancement is the direct synthesis of crystalline anhydrous sodium sulfide at a low temperature of 100°C through a solution-based approach, which eliminates the need for further purification. researchgate.net

The understanding of the thermal decomposition of sodium sulfide nonahydrate (Na₂S·9H₂O) has also progressed. Studies have identified the formation of several intermediate hydrates during this process and determined their stability as a function of water vapor partial pressure and temperature. publications.gc.ca Notably, sodium sulfide monohydrate has been found to be stable over a wide range of conditions. publications.gc.ca

In organic chemistry, sodium sulfide hydrate has emerged as a valuable reagent. It is used in thiophene (B33073) annulation reactions to synthesize organic semiconductors. acs.org It also plays a dual role as a precursor for iron-sulfur catalysts and as a reducing agent in sustainable redox condensation reactions to produce heterocyclic compounds. organic-chemistry.org

Current Academic Significance and Research Gaps in Hydrate Chemistry

The field of hydrate chemistry continues to be an active area of research with significant academic importance. Modern research often employs computational methods like Monte Carlo calculations and molecular dynamics to deepen the understanding of ion hydration. melscience.com

One of the significant applications of hydrates is in energy and materials science. Sodium sulfide is a key component in sodium-sulfur batteries and is being explored for its potential in all-solid-state sodium batteries. researchgate.netjst.go.jp Research is also focused on using waste sodium sulfate (B86663) from battery production as an alkali activator in the creation of sustainable building materials. acs.org Furthermore, the use of sodium sulfide hydrate in the synthesis of organic semiconductors for devices like organic field-effect transistors and photovoltaics highlights its importance in materials chemistry. acs.org

Despite the progress, several research gaps remain. While the impact of dehydration on physical performance and cognitive function has been studied, there are still many unanswered questions. nih.gov Much of the existing research has been conducted in controlled laboratory settings with small, specific demographic groups. mdpi.com There is a need for more "real-world" studies with larger and more diverse populations to better understand the effects of hydration. mdpi.com Additionally, while the role of water and carbohydrate-containing beverages in hydration has been extensively studied, the effects of beverages supplemented with proteins, amino acids, and glycerol (B35011) are less understood. mdpi.com

Detailed Research Findings

Applications of Sodium Sulfide Hydrate

Properties

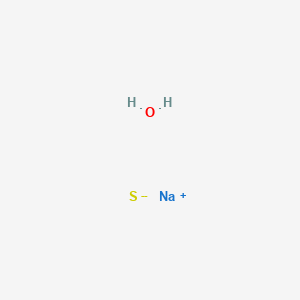

Molecular Formula |

H2NaOS- |

|---|---|

Molecular Weight |

73.07 g/mol |

IUPAC Name |

sodium;sulfide;hydrate |

InChI |

InChI=1S/Na.H2O.S/h;1H2;/q+1;;-2 |

InChI Key |

WOBXLWSBTZGEAE-UHFFFAOYSA-N |

Canonical SMILES |

O.[Na+].[S-2] |

Origin of Product |

United States |

Structural Chemistry and Hydration States of Sodium Sulfide

Crystalline Structures of Sodium Sulfide (B99878) Hydrates

The number of water molecules of crystallization determines the specific crystal structure of sodium sulfide. The anhydrous form and the nonahydrate, pentahydrate, and hemihydrate are the most well-characterized species.

Sodium sulfide nonahydrate is a highly hydrated and stable form of the salt. It presents as a yellowish-white crystalline solid that decomposes at approximately 50°C. wikipedia.org Its structure has been determined to be tetragonal. googleapis.com Within this structure, the sulfide anion (S²⁻) is notable for its highly coordinated environment, where it is hydrogen-bonded to twelve water molecules. This extensive hydration shell is a key feature of its crystal lattice.

Table 1: Crystallographic Data for Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

| Property | Value |

| Crystal System | Tetragonal |

| Unit Cell Parameter (a) | 9.496 Å crystallography.net |

| Unit Cell Parameter (b) | 9.496 Å crystallography.net |

| Unit Cell Parameter (c) | 13.057 Å crystallography.net |

| Unit Cell Angles (α, β, γ) | 90° crystallography.net |

Sodium sulfide pentahydrate is another common and stable hydrate (B1144303). X-ray diffraction studies have revealed that it possesses an orthorhombic crystal structure. researchgate.net The structure consists of sulfide ions (S²⁻) bonded to sodium ions (Na⁺) and is extensively stabilized by a network of hydrogen bonds. wikipedia.org

Table 2: Crystallographic Data for Sodium Sulfide Pentahydrate (Na₂S·5H₂O)

| Property | Value |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Cmcm researchgate.net |

| Unit Cell Parameter (a) | 6.475 Å researchgate.net |

| Unit Cell Parameter (b) | 12.55 Å researchgate.net |

| Unit Cell Parameter (c) | 8.655 Å researchgate.net |

Sodium sulfide hemihydrate is a less hydrated form that plays a role in the phase transitions of the Na₂S–H₂O system. researchgate.net It is known to be an intermediate in the dehydration of the pentahydrate, as described by the equilibrium: Na₂S·5H₂O(s) ↔ Na₂S·0.5H₂O(s) + 4.5H₂O(g). iea-shc.org While its existence and role in phase transformations are established, particularly in the context of thermochemical heat storage, detailed crystallographic data such as its crystal system and unit cell parameters are not as widely reported in the literature as those for the more common hydrates.

The anhydrous form of sodium sulfide adopts the antifluorite structure, which is a key structural type for alkali metal chalcogenides. wikipedia.org In this cubic crystal system, the arrangement of ions is inverted compared to the fluorite (CaF₂) structure. The larger sulfide anions (S²⁻) form a face-centered cubic lattice, and the smaller sodium cations (Na⁺) occupy all of the tetrahedral interstitial sites. wikipedia.orgmaterialsproject.org This results in a coordination where each Na⁺ ion is surrounded by four S²⁻ ions, and each S²⁻ ion is coordinated by eight Na⁺ ions. wikipedia.orgmaterialsproject.org

Table 3: Crystallographic Data for Anhydrous Sodium Sulfide (Na₂S)

| Property | Value |

| Crystal System | Cubic wikipedia.orgmaterialsproject.org |

| Space Group | Fm-3m (No. 225) wikipedia.orgmaterialsproject.org |

| Structure Type | Antifluorite wikipedia.org |

| Lattice Parameter (a) | ~6.50 Å materialsproject.org |

| Coordination (Na⁺) | Tetrahedral (4-coordinate) wikipedia.orgmaterialsproject.org |

| Coordination (S²⁻) | Cubic (8-coordinate) wikipedia.orgmaterialsproject.org |

Coordination Environments and Hydrogen Bonding Networks within Hydrate Structures

In the hydrated forms of sodium sulfide, the water molecules are integral to the crystal structure, creating complex coordination environments. The sodium cations are typically coordinated by a combination of water molecules and sulfide anions.

Phase Transitions and Interconversion Mechanisms Among Hydration Forms

The various hydrates of sodium sulfide can be converted from one form to another, with the transitions governed by temperature and water vapor pressure. These phase transitions are of significant interest for applications such as thermochemical energy storage. researchgate.net

A well-documented transition occurs when the nonahydrate (Na₂S·9H₂O) is heated; it undergoes a phase transition to the pentahydrate (Na₂S·5H₂O) at approximately 49-50°C. researchgate.net Further heating can lead to the formation of lower hydrates and eventually the anhydrous form. The pentahydrate itself can be involved in a partial dissolution at higher temperatures (around 83°C) or can dehydrate to form the hemihydrate (Na₂S·0.5H₂O). researchgate.net The transition from the hemihydrate back to the pentahydrate occurs upon absorption of water vapor. researchgate.net Additionally, processes have been developed to convert polyhydrated sodium sulfide into a monohydrate (Na₂S·H₂O) and subsequently into anhydrous crystals through solid-state phase transitions that occur without melting the compound. googleapis.comgoogle.com.na

Comparative Crystallographic Analysis with Related Hydrated Inorganic Salts

The structural characteristics of sodium sulfide hydrates can be better understood by comparing them to other hydrated inorganic salts, such as sodium sulfate (B86663) (Na₂SO₄) and sodium selenate (B1209512) (Na₂SeO₄). These salts also form a variety of hydrates, and their crystal structures reveal both similarities and key differences in how the cation, anion, and water molecules organize.

In many hydrated salts, the metal cation is coordinated by water molecules, forming an aquo complex. For instance, in sodium sulfate heptahydrate (Na₂SO₄·7H₂O), each sodium cation is octahedrally coordinated to six water molecules. acs.orgresearchgate.net These hydrated sodium cations are then linked by hydrogen bonds into a three-dimensional network. acs.orgresearchgate.net This contrasts with sodium sulfate decahydrate (B1171855) (mirabilite), where the hydrated cations form one-dimensional chains. acs.orgresearchgate.net

In the case of sodium sulfide hydrates, the sulfide anion (S²⁻) plays a crucial role in the structure through extensive hydrogen bonding. wikipedia.org In contrast, in some high-pressure forms of sodium sulfate hydrate, like the octahydrate (Na₂SO₄·8H₂O), the sulfate ions are coordinated directly to the sodium ions, a feature more akin to the anhydrous salt. acs.orgresearchgate.net

A study comparing sodium sulfate and sodium selenate hydrates found that even with different chemical compositions and crystal structures, one can act as a crystal nucleus for the other. nih.gov For example, Na₂SO₄·7H₂O (tetragonal) and Na₂SeO₄·7.5H₂O (monoclinic) share similarities in certain structural fragments that allow for this heteroepitaxy. nih.gov This highlights that the interplay between ion size, shape, and the hydrogen-bonding network of water molecules dictates the final crystal architecture in these hydrated inorganic salt systems. mdpi.com The hydration of these salts is a complex process involving significant structural reorganization to accommodate the water molecules within the crystal lattice. acs.org

| Compound | Anion | Key Structural Feature |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Sulfide (S²⁻) | S²⁻ ion is hydrogen-bonded to 12 water molecules. wikipedia.org |

| Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O) | Sulfate (SO₄²⁻) | Na⁺ ions are octahedrally coordinated exclusively by water molecules, forming a 3D network. acs.orgresearchgate.net |

| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Sulfate (SO₄²⁻) | Hydrated Na⁺ ions form 1D chains. acs.orgresearchgate.net |

| Sodium Selenate Decahydrate (Na₂SeO₄·10H₂O) | Selenate (SeO₄²⁻) | Forms a crystal structure similar in aspects to its sulfate counterpart. nih.gov |

Advanced Synthesis and Preparation Methodologies

Controlled Synthesis of Specific Hydrate (B1144303) Forms

The synthesis of specific sodium sulfide (B99878) hydrates, such as the pentahydrate (Na₂S·5H₂O) or nonahydrate (Na₂S·9H₂O), requires controlled crystallization conditions. The number of water molecules incorporated into the crystal lattice is highly dependent on temperature and concentration. guidechem.com

Recrystallization is a fundamental technique for purifying and obtaining well-defined crystals of sodium sulfide hydrates. libretexts.org The principle relies on the differential solubility of the compound and its impurities at varying temperatures. libretexts.org For sodium sulfide nonahydrate, a common procedure involves dissolving the impure solid in boiling distilled water to create a saturated solution. libretexts.orgreddit.com As the solution cools slowly, the solubility of sodium sulfide decreases, leading to the formation of purer crystals, while impurities remain in the mother liquor. libretexts.orgresearchgate.net

To obtain the pentahydrate form, nonahydrate crystals can be melted at an elevated temperature and then cooled to induce crystallization of the pentahydrate. researchgate.net A key challenge during recrystallization from water is the hydrolysis of sodium sulfide, which forms sodium hydrosulfide (B80085) (NaHS) and makes the solution alkaline. reddit.com One purification method involves selecting large crystals and washing their surface with distilled water to remove oxidation products. reddit.com

Table 1: Recrystallization Parameters for Sodium Sulfide Hydrates

| Hydrate Form | Method | Key Steps | Observations |

|---|---|---|---|

| Nonahydrate | Cooling Crystallization | 1. Dissolve impure Na₂S·9H₂O in warm/boiling water. 2. Cool the solution to room temperature. 3. Filter the resulting crystal suspension. researchgate.net | The process yields a suspension of nonahydrate crystals. researchgate.net |

| Pentahydrate | Melt-Cooling | 1. Melt/dissolve nonahydrate lumps at elevated temperature. 2. Cool the hot solution. 3. Filter the suspension over a warm filter. researchgate.net | The solution may turn yellowish at elevated temperatures. researchgate.net |

Suspension cooling crystallization is an effective industrial method for producing specific hydrate forms, such as Na₂S·5.5H₂O, with controlled particle size. guidechem.comresearchgate.net This process involves carefully cooling a concentrated sodium sulfide solution while stirring to keep the forming crystals suspended. guidechem.comebner-co.de The controlled cooling rate allows the crystals to grow to a desired size, typically between 1-3 mm. guidechem.com

In a typical industrial process, a sodium sulfide solution with a concentration of 35-37 wt.% is cooled from an initial temperature above 90°C to a final temperature no lower than 50-55°C. guidechem.com Continuous cooling crystallization systems offer stable operation by maintaining a constant temperature difference between the solution and the cooling medium, which improves product quality and operator safety. patsnap.com The mature crystal slurry is then separated from the mother liquor via a centrifuge. guidechem.comebner-co.de

Table 2: Process Parameters for Suspension Cooling Crystallization of Na₂S·5.5H₂O

| Parameter | Value Range | Desired Outcome |

|---|---|---|

| Initial Na₂S Concentration | 30-50 wt.% (preferably 35-37 wt.%) guidechem.com | Formation of Na₂S·5.5H₂O crystals. guidechem.com |

| Initial Temperature | > 90°C guidechem.com | Ensures complete dissolution. |

| Final Temperature | ≥ 50-55°C guidechem.com | Prevents formation of other hydrates. |

| Final Mother Liquor Conc. | ≥ 28.5 wt.% guidechem.com | Maximizes yield. |

| Crystal Particle Size | 1-3 mm guidechem.com | Controlled crystal growth. |

| Circulation Rate (Continuous) | 80-100 times the feed amount patsnap.com | Maintains suspension and uniform cooling. patsnap.com |

Preparation of Anhydrous Sodium Sulfide from Hydrates

The production of anhydrous sodium sulfide (Na₂S) from its hydrated forms is a critical step for applications requiring water-free reagents, such as in the synthesis of polyphenylene sulfide resins or for use in sodium-sulfur batteries. googleapis.comtandfonline.com The primary challenge is to remove the water of crystallization without causing fusion or oxidation of the sodium sulfide. guidechem.comgoogle.com

The thermal decomposition of sodium sulfide nonahydrate (Na₂S·9H₂O) to anhydrous Na₂S is not a single-step process but proceeds through the formation of several intermediate hydrates. publications.gc.ca Studies have identified the formation of hydrates such as Na₂S·5H₂O, Na₂S·3H₂O, Na₂S·2H₂O, and Na₂S·H₂O as dehydration progresses. publications.gc.caresearchgate.net The stability of these intermediates is a function of temperature and water vapor partial pressure. publications.gc.ca

The state of hydration significantly impacts the material's reactivity; for instance, sodium sulfide monohydrate has been found to undergo carbonation much more rapidly than the higher hydrates or the anhydrous form. publications.gc.ca The dehydration pathway involves a stepwise removal of water, with the monohydrate being a relatively stable intermediate that can exist over a wide range of temperatures. publications.gc.ca The final conversion to anhydrous Na₂S requires higher temperatures. googleapis.com

Table 3: Observed Hydrate Composition During Thermal Treatment

| Initial Sample | Treatment Temperature | Resulting Composition |

|---|---|---|

| Na₂S·9H₂O / Na₂S·5H₂O | 80°C | Mixture of anhydrate, dihydrate, and pentahydrate. researchgate.net |

| Na₂S·5H₂O | 50°C (under 1 Torr vacuum) | Na₂S·3H₂O publications.gc.ca |

| Na₂S·5H₂O | 150°C (under 10⁻² Torr vacuum) | Na₂S·H₂O publications.gc.ca |

Several methods exist for the thermal dehydration of sodium sulfide hydrates, often employing reduced pressure or an inert atmosphere to prevent oxidation. guidechem.comresearchgate.net

Two-Stage Heating: A common approach involves a two-stage heating process. The hydrated material is first heated at a lower temperature (e.g., 30-89°C) under reduced pressure (<500 torr) for 2-6 hours. google.com This step converts the polyhydrate crystals into the monohydrate form. googleapis.com In the second stage, the material is heated to a higher temperature (e.g., 90-200°C) to remove the final water molecule and yield anhydrous sodium sulfide. googleapis.comgoogle.com

Vacuum Annealing: This process involves heating the hydrated sodium sulfide flakes under vacuum at temperatures around 150°C. tandfonline.comresearchgate.net For instance, a two-step vacuum process of 70°C for 12 hours followed by 150°C for 12 hours can be used to produce the anhydrous form. researchgate.net

Inert Gas Heating: An alternative to vacuum methods is to heat the hydrate crystals in a stream of a non-oxidizing gas, such as nitrogen or a nitrogen-hydrogen mixture. guidechem.com The temperature is gradually increased from ambient to 200°C or higher at a controlled rate to prevent the crystals from dissolving or agglomerating. guidechem.com

High-Temperature Dehydration: Some processes involve progressively increasing the temperature to as high as 750-850°C under reduced pressure, ensuring the rate of heating is slow enough to prevent any fusion of the material. google.com

Table 4: Comparison of Dehydration Processes

| Process | Temperature Range | Pressure Conditions | Atmosphere | Key Feature |

|---|---|---|---|---|

| Two-Stage Heating | Stage 1: 30-89°C Stage 2: 90-200°C google.com | Reduced (<500 torr) google.com | - | Stepwise conversion via monohydrate. googleapis.com |

| Vacuum Annealing | 70-150°C researchgate.net | Vacuum researchgate.net | - | Single-vessel process for complete dehydration. researchgate.net |

| Inert Gas Heating | 20°C to ≥200°C guidechem.com | Atmospheric (≥0.5kPa) guidechem.com | Nitrogen or N₂/H₂ mixture guidechem.com | Avoids vacuum, prevents oxidation. guidechem.com |

| Kneader-Drier | 100-200°C google.com | Reduced (20-300 mbar) google.com | - | Intensive kneading prevents agglomeration. google.com |

Even after successful dehydration, the resulting anhydrous sodium sulfide often contains impurities, notably polysulfides (Na₂Sₓ) and oxysulfur compounds (e.g., Na₂SO₄, Na₂S₂O₃), which can impart a yellow color to the material. researchgate.netyoutube.com Further purification is necessary for high-purity applications. researchgate.net

A significant advancement in purification is the use of hydrogen reduction. researchgate.netyoutube.com Traditionally, this process required very high temperatures of 700-900°C. researchgate.net However, research has demonstrated that this purification can be effectively carried out at a much lower temperature of 400°C. researchgate.netyoutube.com In this process, the impure anhydrous Na₂S is treated with hydrogen gas (e.g., a 5% H₂ in Ar mixture). The hydrogen reacts with the oxygen and excess sulfur impurities to form water (H₂O) and hydrogen sulfide (H₂S) gases, which are easily separated. youtube.com This method results in a high-purity, white anhydrous sodium sulfide. youtube.com

Another purification strategy involves dissolving the crude sodium sulfide in an alcohol, filtering the solution to remove insoluble impurities, and then recovering the purified sodium sulfide by evaporating the alcohol. chemicaliran.com For removing metallic impurities, a sodium hydrosulfide liquor can be treated with an alkaline earth compound to precipitate the contaminants. chemicaliran.com

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| Sodium sulfide |

| Sodium sulfide hydrate |

| Sodium sulfide pentahydrate |

| Sodium sulfide nonahydrate |

| Anhydrous sodium sulfide |

| Sodium hydrosulfide |

| Sodium sulfate (B86663) |

| Sodium thiosulfate (B1220275) |

| Polysulfide |

| Hydrogen sulfide |

| Water |

| Nitrogen |

| Hydrogen |

| Argon |

| p-dichlorobenzene |

| dibenzyl disulfide |

| sodium hydroxide (B78521) |

| sodium sulfite |

| carbon |

| alcohol |

| alumina |

| ethanol |

| sodium antimony chalcogenides |

| sodium metal |

| sodium alkoxide |

| sodium sulfite |

Novel Synthesis Routes for Sodium Sulfide Derivatives

The development of advanced materials necessitates innovative and precise synthesis methodologies. For sodium sulfide and its derivatives, research has moved beyond traditional high-temperature carbothermic reduction to explore more controlled and versatile preparation routes. These novel methods enable the production of materials with tailored properties, such as high purity, specific polymorphs, and controlled morphologies like thin films, which are crucial for applications in energy storage and electronics.

Solution-Based Synthesis Methods

Solution-based synthesis offers a low-temperature, scalable alternative for producing high-purity sodium sulfide materials. These methods provide excellent control over the final product's stoichiometry and crystallinity.

One notable approach is the microwave-assisted thermal treatment of a sodium/sulfur solution. In this method, Na2S and Na2S2 can be selectively synthesized by heating a solution of sodium and sulfur in tetraglyme at temperatures between 100-200 °C. This technique is advantageous as it yields phases with high purity and allows for good selectivity between different polymorphs of sodium disulfide (α- and β-Na2S2), which show promising electrochemical properties.

Another effective solution-based route involves the reaction of hydrogen sulfide with a sodium alkoxide dissolved in a solvent, followed by solvent evaporation. This process can directly yield crystalline anhydrous sodium sulfide (Na2S) at a low temperature of 100°C, eliminating the need for subsequent high-temperature purification steps that are often required for commercial grades derived from hydrated flakes. The resulting product is significantly purer than materials produced by dehydrating commercial Na2S·xH2O, which often contain polysulfides and oxysulfur impurities.

| Method | Precursors | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Sodium (Na), Sulfur (S) | Tetraglyme | 100 - 200 | Allows selective synthesis of high-purity Na2S and specific polymorphs of Na2S2 (α- and β-forms). | |

| Alkoxide-H2S Reaction | Sodium Alkoxide, Hydrogen Sulfide (H2S) | Ethanol | 100 | Directly produces crystalline anhydrous Na2S without requiring further purification. |

Gas-Liquid-Solid Reaction Systems in Multi-Phase Reactors

Gas-liquid-solid (G-L-S) reaction systems are integral to many industrial chemical processes, offering a way to manage reactions between reactants in different phases. For sodium sulfide derivatives, this methodology has been successfully applied to manufacture concentrated aqueous solutions of sodium sulfhydrate (NaHS) in isothermal multiphase reactors.

This process utilizes hydrogen sulfide (H2S) gas, often recovered from other industrial processes, which is bubbled through an aqueous solution of sodium hydroxide (NaOH). The system operates as a ternary gas-liquid-solid system to produce solutions with NaHS concentrations greater than 40%. The reaction mechanism involves the initial formation of sodium sulfide (Na2S), which then reacts with excess H2S to form NaHS.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Reactants | Hydrogen Sulfide (Gas), Sodium Hydroxide (Liquid) | - | |

| Product | Aqueous Sodium Sulfhydrate (NaHS) | >40% concentration | |

| Reactor Type | Isothermal Stirred Tank Reactor | - | |

| Operating Temperature | Maintained to control reaction phases. | 50°C - 55°C | |

| Reaction Phases | Gas (H2S), Liquid (NaOH, NaHS, H2O), Solid (Na2S·5H2O crystals) | - |

Thin Film Deposition Techniques

The fabrication of sodium sulfide thin films is critical for developing model systems to study fundamental properties like ionic transport and for applications such as battery electrodes. Several physical and chemical vapor deposition techniques have been explored for this purpose.

RF Magnetron Sputtering

Radio-frequency (RF) magnetron sputtering is a physical vapor deposition technique used for the direct deposition of well-defined sodium sulfide films. In this method, a target made of a sodium sulfide material (e.g., Na2S or Na2S2) is bombarded with ions from an argon plasma, causing atoms to be "sputtered" off and deposited onto a substrate.

Research has shown that the stoichiometry of the deposited film is highly dependent on the composition of the target material. Interestingly, when using an Na2S target, the resulting film can be sodium-deficient, with a stoichiometry closer to Na2S3. This sodium loss is proposed to be due to the preferential sputtering of sodium, as more energy is required to break the Na-S bonds in the thermodynamically stable Na2S target. Conversely, films deposited from an Na2S2 target are closer to the ideal Na2S2 composition. The deposited films are typically amorphous and non-porous.

Spray Coating

Spray coating is a versatile and scalable technique that can be used to deposit thin films from a solution or suspension. While less common for alkali-metal sulfides than sputtering, Na2S films have been synthesized using this method. The process involves atomizing a precursor solution into fine droplets that are directed onto a substrate. For uniform coatings, the solvent evaporation dynamics must be carefully controlled. This technique is particularly suitable for large-area deposition and can be performed at low temperatures, making it compatible with a variety of substrates.

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This method offers exceptional conformity and precise thickness control at the atomic level. While ALD of sodium sulfide has not been extensively reported, the technique has been successfully used to synthesize other alkali-metal sulfide thin films, such as lithium sulfide (Li2S). ALD of metal sulfides typically employs a metalorganic precursor and hydrogen sulfide (H2S) as the reactants. The self-limiting nature of the ALD process allows for the growth of highly uniform and conformal films, even on complex, three-dimensional substrates.

| Technique | Precursors/Target | Key Process Features | Resulting Film Properties | Reference |

|---|---|---|---|---|

| RF Magnetron Sputtering | Solid Na2S or Na2S2 target | Argon plasma bombards target; line-of-sight deposition. | Amorphous, continuous films. Stoichiometry depends on target (e.g., Na2S target may yield Na2S3 film). | |

| Spray Coating | Solution containing sodium and sulfur precursors | Atomized precursor solution sprayed onto substrate; requires solvent evaporation control. | Can produce large-area, uniform films at low processing temperatures. | |

| Atomic Layer Deposition (ALD) | Metalorganic sodium precursor, Hydrogen Sulfide (H2S) | Sequential, self-limiting surface reactions; precise atomic-level thickness control. | Highly conformal and uniform films; suitable for complex geometries. (Based on general metal sulfide ALD). |

Chemical Reactivity and Reaction Mechanisms

Aqueous Solution Chemistry and Hydrolysis Equilibria

When sodium sulfide (B99878) hydrate (B1144303) dissolves in water, it dissociates into sodium cations (Na⁺) and sulfide anions (S²⁻). The sulfide ion, being the conjugate base of the weak acid hydrogen sulfide (H₂S), undergoes hydrolysis, establishing a series of equilibria that render the solution strongly alkaline. wikipedia.orgwhy.grquora.com

The primary hydrolysis reaction involves the sulfide ion accepting a proton from a water molecule to form the hydrosulfide (B80085) ion (HS⁻) and a hydroxide (B78521) ion (OH⁻). why.grvedantu.com This reaction is represented by the following equilibrium:

S²⁻ + H₂O ⇌ HS⁻ + OH⁻ why.gr

The hydrosulfide ion can undergo further hydrolysis, although to a lesser extent, to form hydrogen sulfide and another hydroxide ion:

HS⁻ + H₂O ⇌ H₂S + OH⁻ why.gr

The presence of hydroxide ions from these equilibria results in a significantly alkaline solution, with the pH of a sodium sulfide solution typically being high. wikipedia.orgvedantu.com The extent of hydrolysis is dependent on the concentration of the sodium sulfide solution. In dilute solutions, the hydrolysis is more extensive. cdnsciencepub.com This inherent alkalinity is a crucial aspect of its chemical character and influences its reactivity in various applications. Due to this hydrolysis, aqueous solutions of sodium sulfide will emit hydrogen sulfide gas, which has a characteristic rotten egg smell, especially when exposed to moist air. wikipedia.orgquora.com

Oxidation Pathways and Products of Sodium Sulfide Hydrate

The sulfide ion in sodium sulfide hydrate is in its lowest oxidation state (-2) and is therefore susceptible to oxidation by various agents. The products of these oxidation reactions depend on the nature and strength of the oxidizing agent.

Oxidation by Oxygen and Carbon Dioxide

In the presence of atmospheric oxygen and carbon dioxide, sodium sulfide can be oxidized. This reaction is particularly relevant to the handling and storage of the compound. When heated in the presence of these gases, sodium sulfide is converted to sodium carbonate and sulfur dioxide. wikipedia.orgwhy.grvedantu.com

2 Na₂S + 3 O₂ + 2 CO₂ → 2 Na₂CO₃ + 2 SO₂ wikipedia.orgwhy.grvedantu.com

This reaction highlights the instability of sodium sulfide in an oxidative atmosphere, especially at elevated temperatures.

Reactions with Strong Oxidizing Agents (e.g., Hydrogen Peroxide)

Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), readily oxidize the sulfide ion to the sulfate (B86663) ion (SO₄²⁻). wikipedia.orgvedantu.com This reaction is vigorous and can be violent. cpc-us.comchemicalproductscorp.com

The balanced chemical equation for the oxidation of sodium sulfide with hydrogen peroxide is:

Na₂S + 4 H₂O₂ → Na₂SO₄ + 4 H₂O wikipedia.orgvedantu.com

This transformation from a sulfide to a non-hazardous sulfate is a common method for treating sulfide-containing waste. cpc-us.comchemicalproductscorp.com Other strong oxidizers can also effect this transformation. cpc-us.com

Formation of Polysulfides

Sodium sulfide reacts with elemental sulfur to form sodium polysulfides. wikipedia.orgvedantu.com These compounds have the general formula Na₂Sₓ, where x can range from 2 to 5. wikipedia.org The reaction involves the sulfide ion attacking the sulfur ring (S₈) to form a chain of sulfur atoms.

A representative reaction showing the formation of sodium pentasulfide is:

2 Na₂S + S₈ → 2 Na₂S₅ wikipedia.orgvedantu.com

Polysulfide anions consist of chains of sulfur atoms, such as disulfide (S₂²⁻), trisulfide (S₃²⁻), tetrasulfide (S₄²⁻), and pentasulfide (S₅²⁻). wikipedia.org The formation of polysulfides is often indicated by a yellow color in commercial grades of sodium sulfide. wikipedia.orgquora.com The equilibrium between dissolved sodium sulfide and elemental sulfur to form polysulfides has been studied, and the average chain length of the resulting polysulfide ions can be determined. nih.gov

Nucleophilic Reactivity in Organic Synthesis

The sulfide ion is a potent nucleophile and is widely utilized in organic synthesis for the formation of carbon-sulfur bonds.

Formation of Thioethers via Alkylation Reactions

Sodium sulfide is a common reagent for the synthesis of thioethers (also known as sulfides) through nucleophilic substitution reactions with alkyl halides. wikipedia.orgwhy.gr In this reaction, the sulfide ion acts as a nucleophile, displacing a halide ion from an alkyl halide.

The general reaction is:

Na₂S + 2 RX → R₂S + 2 NaX wikipedia.orgwhy.gr

where R represents an alkyl group and X represents a halogen. This method is a straightforward approach for preparing symmetrical thioethers. researchgate.net The reaction proceeds via an S_N2 mechanism, where the thiolate, formed from the deprotonation of the thiol, attacks the alkyl halide. masterorganicchemistry.com Even aryl halides can participate in this type of reaction. wikipedia.orgwhy.gr

Thiol-Ene Reactions

Sodium sulfide hydrate serves as a precursor in thiol-ene reactions, a type of addition reaction between a thiol and an alkene to form a thioether. wikipedia.orgwikipedia.org The process is not a direct reaction of the sulfide salt with the alkene but proceeds through the in-situ generation of a thiol. In an aqueous or alcoholic solution, sodium sulfide can be protonated to form sodium hydrosulfide (NaSH), which acts as the thiol source. rsc.org

The reaction mechanism is broadly categorized as a free-radical addition. wikipedia.org It can be initiated by light, heat, or a radical initiator, which abstracts a hydrogen atom from the thiol (generated from the sulfide) to form a thiyl radical (RS•). wikipedia.orgvander-lingen.nl This radical then adds to the alkene (the "-ene" component) in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org This reaction is recognized as a form of "click chemistry" due to its high efficiency, high yield, and stereoselectivity. wikipedia.orgvander-lingen.nl

Thiol Generation: Na₂S + H₂O ⇌ NaSH + NaOH

Thiol-Ene Reaction: R-CH=CH₂ + NaSH → R-CH₂-CH₂-SNa + H₂O → (Alkylation) → R-CH₂-CH₂-S-R'

This method provides a pathway to synthesize thioethers from alkenes where sodium sulfide acts as the fundamental sulfur source. wikipedia.orgmade-in-china.com The atom-economical nature of this reaction makes it a valuable tool in polymer chemistry and materials science for creating crosslinked networks and modifying surfaces. vander-lingen.nlmdpi.com

Applications in Sandmeyer Type Reactions

Sodium sulfide hydrate can be employed as a nucleophile in Sandmeyer-type reactions. wikipedia.orgmade-in-china.comwhy.gr The classic Sandmeyer reaction involves the conversion of an aromatic primary amine into an aryl diazonium salt, which is then displaced by a nucleophile, typically in the presence of a copper(I) catalyst. wikipedia.org This provides a versatile method for introducing a variety of functional groups onto an aromatic ring that are often difficult to install via direct electrophilic aromatic substitution. wikipedia.orgmnstate.edu

In this context, the sulfide or hydrosulfide ion, derived from sodium sulfide hydrate in solution, acts as the sulfur nucleophile. The aryl diazonium salt, prepared in situ from an aniline (B41778) derivative, reacts with the sulfide to introduce a thiol (-SH) or thiolate (-S⁻) group onto the aromatic ring. This can then be used to generate aryl thiols or, through subsequent alkylation, aryl thioethers.

A general representation of this application is: Ar-NH₂ → [HNO₂, H⁺] → Ar-N₂⁺ Ar-N₂⁺ + Na₂S (hydrate) → [Cu⁺ catalyst] → Ar-SNa → [H⁺ workup] → Ar-SH

While the most common Sandmeyer reactions introduce halogens or cyano groups, the use of other nucleophiles like sulfide expands the synthetic utility of the transformation. wikipedia.orgwikipedia.orgeastindiachemicals.com

Reduction Chemistry of Sodium Sulfide Hydrate

Sodium sulfide hydrate is a key reagent in the Zinin reaction, a method for the reduction of aromatic nitro compounds to their corresponding primary amines. wikipedia.orgwikipedia.org Discovered by Nikolay Zinin in 1842, this reaction is particularly valuable for its chemoselectivity. wikipedia.orgscribd.com It can selectively reduce a nitro group in the presence of other reducible functional groups, such as azo groups, aryl halides, or carbon-carbon double bonds. wikipedia.orgwhy.grwikipedia.org

The reaction is typically carried out in an aqueous or aqueous-alcoholic solution, where hydrated sodium sulfide acts as the reducing agent. wikipedia.orgcdnsciencepub.comcommonorganicchemistry.com A notable application is the selective reduction of dinitroaromatic compounds; for example, 1,3-dinitrobenzene (B52904) can be efficiently converted to 3-nitroaniline (B104315) using hydrated sodium sulfide. wikipedia.orgmade-in-china.comwhy.gr

The stoichiometry for the reduction of a nitroarene (ArNO₂) can be generally represented as: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻ wikipedia.org

This equation highlights that thiosulfate (B1220275) is a significant by-product of the reaction. wikipedia.org The Zinin reduction has been a cornerstone in the synthesis of aromatic amines, especially in the production of certain dyes where selective reduction is critical. wikipedia.orgwhy.gr

Table 1: Characteristics of the Zinin Reaction Using Sodium Sulfide Hydrate

| Feature | Description | Reference(s) |

| Reactant | Aromatic Nitro Compound (e.g., Nitrobenzene, Dinitrobenzene) | wikipedia.org, wikipedia.org |

| Reagent | Sodium Sulfide Hydrate (Na₂S·xH₂O) in aqueous/alcoholic solution | wikipedia.org, cdnsciencepub.com |

| Product | Aromatic Amine (e.g., Aniline, Nitroaniline) | wikipedia.org, wikipedia.org |

| Selectivity | High; reduces nitro groups while preserving others like azo groups. | wikipedia.org, why.gr |

| Key Intermediates | Nitrosobenzenes (ArNO) and Phenylhydroxylamines (ArNHOH) are proposed. | wikipedia.org |

| By-products | Sodium thiosulfate (Na₂S₂O₃) and Sodium hydroxide (NaOH). | wikipedia.org |

The reducing power of sodium sulfide hydrate in reactions like the Zinin reduction stems from the sulfide ion (S²⁻), which acts as an electron donor. sioc-journal.cnacsgcipr.org The mechanism involves a series of electron transfer steps from the sulfur species to the nitro compound. acsgcipr.org

In aqueous solutions, sodium sulfide hydrolyzes, establishing an equilibrium with sodium hydrosulfide (NaSH) and sodium hydroxide (NaOH). cdnsciencepub.com Na₂S + H₂O ⇌ NaSH + NaOH

Both sulfide (S²⁻) and hydrosulfide (HS⁻) ions are capable of acting as reducing agents, although the sulfide ion is considered to be more potent. cdnsciencepub.com The reduction process is complex and thought to proceed through several intermediates. For a nitro group, the proposed pathway involves initial reduction to a nitroso group, followed by further reduction to a hydroxylamine, which is finally converted to the amine. wikipedia.org

Interactions with Metallic Species and Corrosion Phenomena

Sodium sulfide hydrate exhibits significant reactivity with various metallic species, a property that leads to corrosion. sulphico.compentachemicals.eunih.gov As an alkaline salt, its aqueous solutions can be corrosive to many metals. nih.govnoaa.gov The primary corrosion mechanism involves the reaction of the sulfide ions with the metal to form a layer of metal sulfide on the surface. scirp.org When it comes in contact with acids, it can also release highly toxic and flammable hydrogen sulfide (H₂S) gas, which is itself a major corrosion agent in many industrial settings. sulphico.comnoaa.gov

In the case of other metals like silver, exposure to sodium sulfide solutions leads to tarnishing, with the primary corrosion product being silver sulfide (Ag₂S). researchgate.net The rate of this corrosion is positively influenced by both the pH of the solution and the concentration of sodium sulfide. researchgate.net

Table 2: Effect of Sodium Sulfide Concentration on Carbon Steel Corrosion

| Na₂S Concentration | Corrosion Potential (Ecorr) | Corrosion Rate (mpy) | Observation | Reference(s) |

| 0 mM | -730 mV | ~25 mpy (calculated) | Baseline corrosion | semanticscholar.org |

| 0.4 mM | -745 mV | 31 mpy | Highest corrosion rate observed | scirp.org, semanticscholar.org |

| 4 mM | -768 mV | ~15 mpy | Corrosion inhibition due to protective film formation | scirp.org, semanticscholar.org |

(Data derived from potentiodynamic tests on API 5L X52 carbon steel in a simulated natural seawater solution (NS-4). mpy = mils per year)

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy Analysis (e.g., Raman, FTIR-ATR)

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides insights into the molecular vibrations and, consequently, the structure of sodium sulfide (B99878) hydrate (B1144303).

Raman Spectroscopy: Raman spectroscopy has been utilized to study the vibrational modes of sodium sulfide and its hydrated forms. For instance, the Raman spectrum of a film sputtered from a sodium sulfide target exhibits peaks at approximately 241, 390, 478, and 947 cm⁻¹. osti.gov These peaks are indicative of the presence of sodium polysulfides, such as Na₂S₄, rather than pure Na₂S. osti.gov The S-S stretching band in Na₂S₂ is observed around 450 cm⁻¹. osti.gov The absence of OH bands (1633 cm⁻¹ and 2800-3800 cm⁻¹) in these spectra confirms the anhydrous nature of the films. osti.gov

Surface-enhanced Raman spectroscopy (SERS) has been used to analyze sodium sulfide nonahydrate. nih.gov A characteristic Raman peak at 472 cm⁻¹ is selected to evaluate the enhancement effects, with gold colloid serving as the active substrate. nih.gov Studies have shown a relationship between the size of the gold nanoparticles and the enhancement efficiency, with an optimal size of 97 nm for SERS. nih.gov This technique is sensitive enough to detect sodium sulfide at concentrations as low as 10⁻⁶ g/mL. nih.gov

FTIR-ATR Spectroscopy: FTIR-ATR (Attenuated Total Reflectance) is another powerful tool for characterizing the vibrational properties of materials. While specific FTIR-ATR data for sodium sulfide hydrate is not detailed in the provided search results, it is a standard technique used alongside Raman spectroscopy for a comprehensive analysis of hydrated salts. nih.govacs.orgrsc.orgacs.org It is particularly useful for identifying the presence of water and the nature of its bonding within the crystal lattice.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (pXRD) for Phase Identification and Purity Assessment

X-ray diffraction (XRD) and its variant, powder X-ray diffraction (pXRD), are indispensable for identifying the crystalline phases and assessing the purity of sodium sulfide hydrate. mdpi.com Different hydration states of sodium sulfide possess distinct crystal structures. vulcanchem.comwikipedia.org

The nonahydrate (Na₂S·9H₂O) crystallizes in a monoclinic system. vulcanchem.com In its structure, the sulfide ion (S²⁻) is hydrogen-bonded to 12 water molecules. vulcanchem.comwikipedia.org The pentahydrate (Na₂S·5H₂O), on the other hand, exhibits an orthorhombic crystal structure. vulcanchem.comresearchgate.net Its structure is described as layered, with sodium ions coordinated by both water and sulfide ions. vulcanchem.com Anhydrous sodium sulfide (Na₂S) adopts an antifluorite structure. vulcanchem.comwikipedia.org

High-temperature X-ray diffraction has been employed to identify intermediate hydrates formed during the thermal decomposition of Na₂S·9H₂O. publications.gc.ca For example, Na₂S·5H₂O (ASTM pattern 18-1249) was identified between 120°C and 180°C, while anhydrous Na₂S (ASTM pattern 3-0933) was observed above 800°C. publications.gc.ca This technique also helped in identifying previously unreported spectra for intermediate compounds stable at different temperature ranges. publications.gc.ca

The table below summarizes the crystallographic data for different forms of sodium sulfide hydrate.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Na₂S·9H₂O | Monoclinic | - | - | vulcanchem.com |

| Na₂S·5H₂O | Orthorhombic | Cmcm | a = 6.475 Å, b = 12.55 Å, c = 8.655 Å | researchgate.net |

| Anhydrous Na₂S | Cubic (Antifluorite) | Fm-3m | - | vulcanchem.comwikipedia.org |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal microstructure of sodium sulfide hydrate crystals.

Scanning Electron Microscopy (SEM): SEM images reveal significant morphological differences between the various hydration states and after physical changes like thermal cycling. Recrystallized sodium sulfide nonahydrate (Na₂S·9H₂O) crystals are initially well-defined and angular. researchgate.net However, after multiple thermal cycles, their morphology changes to a highly porous, sponge-like structure. researchgate.net The pentahydrate crystals have been observed to be coated with a secondary material layer, which is likely due to partial dehydration. vulcanchem.com In composite materials, such as those stabilized with cellulose (B213188), SEM confirms the uniform dispersion of Na₂S·9H₂O crystals within the cellulose matrix. vulcanchem.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the decomposition and phase transitions of sodium sulfide hydrate as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is particularly useful for quantifying the water content in hydrated salts. The theoretical water content in Na₂S·9H₂O is 64.2%. TGA experiments on Na₂S·9H₂O show a stepwise dehydration process. publications.gc.ca The decomposition results in the formation of several intermediate hydrates, including a dihydrate and a monohydrate, before becoming anhydrous. publications.gc.carsc.orgrsc.org The final water molecule is difficult to remove, requiring temperatures as high as 700°C in a hydrogen atmosphere. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies. The nonahydrate of sodium sulfide melts at approximately 50°C. vulcanchem.com The pentahydrate is stable up to 83°C. vulcanchem.com DSC studies on sodium sulfate (B86663) decahydrate (B1171855), a related compound, have been used to investigate supercooling effects and the influence of nucleating agents. aip.orgnih.gov

The thermal decomposition of Na₂S·9H₂O as determined by TGA and DTA (Differential Thermal Analysis, a technique similar to DSC) is summarized below. publications.gc.ca

| Temperature Range (°C) | Weight Loss (%) | Reaction Products Identified by High-Temperature XRD |

| 25 - 70 | 8 | Compound "A" (Intermediate Hydrate) |

| 100 - 165 | 38 | Na₂S·5H₂O |

| 175 - 220 | 14 | Compound "B" (Intermediate Hydrate) |

| 640 - 830 | 7.5 | Na₂S |

Advanced Speciation and Concentration Determination Methods

Determining the concentration and speciation of sulfide in solution is critical for many applications. Various analytical methods are employed for this purpose.

Titration Methods: Standard titration techniques are commonly used to determine the concentration of sulfides. ifpenergiesnouvelles.fr For instance, iodometric titration can measure the active sulfide content. Another method involves titration with hydrochloric acid, using indicators like thymolphthalein (B86794) and bromophenol to differentiate between Na₂S and NaHS. ifpenergiesnouvelles.fr

Chromatographic and Spectroscopic Methods: More advanced techniques for sulfide detection include ion chromatography, high-pressure liquid chromatography (HPLC), and gas chromatography (GC). google.comresearchgate.net Near-infrared (NIR) spectrophotometry can be used for online measurement of sulfide in industrial liquors. google.com This method relies on the unique perturbation patterns generated by dissolved electrolytes on the water absorption bands, which can be quantified using multivariate calibration. google.com

Electrochemical Methods: Electrochemical sensors, such as ion-selective electrodes (ISEs) and polarographic sensors, offer another avenue for sulfide determination. researchgate.nettermodinamica.cl An ISE-based method can directly measure the sulfide concentration after buffering the sample to prevent oxidation. termodinamica.cl

Theoretical and Computational Chemistry of Sodium Sulfide Hydrate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and versatile quantum mechanical modeling method for investigating the electronic structure and properties of materials like sodium sulfide (B99878) hydrate (B1144303). researchgate.netresearchgate.net By calculating the electron density of a system, DFT can accurately predict various characteristics, including bonding, reaction energetics, and surface interactions. researchgate.netnumberanalytics.com

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in sodium sulfide and its hydrates. Anhydrous sodium sulfide (Na₂S) adopts the antifluorite crystal structure, where sodium (Na⁺) and sulfide (S²⁻) ions are arranged in a specific lattice. vedantu.com DFT calculations confirm that Na₂S is an ionic compound, a result of the significant difference in electronegativity between sodium and sulfur, leading to the transfer of electrons from sodium to sulfur. scispace.com

Table 1: Calculated Formation Enthalpies of Sodium Sulfides using DFT

| Compound | DFT-Calculated Formation Enthalpy (eV/atom) | Experimental Formation Enthalpy Difference (eV/atom) |

|---|---|---|

| Na₂S | -1.269 | +0.246 (at 298 K) |

| Na₂S₂ | -1.004 |

This table, based on data from DFT (r2SCAN) calculations, shows that Na₂S is thermodynamically more stable than Na₂S₂. nih.gov

Computational chemistry, particularly DFT, provides powerful tools for modeling reaction mechanisms at an atomic level. researchgate.net For sodium sulfide hydrate systems, this includes studying hydrolysis, dehydration, and interactions with other chemical species. By calculating the potential energy surface, researchers can identify reaction pathways, intermediate structures, and transition states. utoronto.ca

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined by calculating the energy difference between the reactants and the transition state. utoronto.ca For example, DFT calculations have been used to investigate the hydrolysis reactions of sulfide-based solid electrolytes, a critical factor in their stability in moist environments. nih.gov These studies can predict the thermodynamic driving forces for reactions with water, leading to the formation of species like hydrogen sulfide (H₂S). nih.gov Similarly, DFT has been applied to understand the mechanisms of organic reactions where sodium sulfide acts as a nucleophile or a reducing agent, such as in the synthesis of thioethers or the reduction of nitroaromatic compounds. rsc.orgwikipedia.org Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic routes.

DFT is widely used to study the adsorption of molecules on surfaces, providing key data on interaction strength and geometry. science.gov For sodium sulfide hydrates, this is relevant for understanding interactions with various substrates and interfaces. The adsorption energy (E_ads) is a critical parameter calculated to determine the stability of an adsorbate on a surface. science.gov

Studies have shown that DFT can model the adsorption of sulfide species on various surfaces, such as metals and minerals. science.govacs.org For example, the adsorption energy of H₂S on an α-Fe₂O₃(001) surface with an oxygen vacancy was calculated to be -1.53 eV, indicating strong chemical adsorption. science.gov In the context of mineral flotation, DFT calculations revealed that the strong interaction of sodium sulfide with chalcopyrite and galena surfaces is key to its role as a reagent remover. mdpi.combibliotekanauki.pl The adsorption of water on surfaces is also extensively studied using DFT. The adsorption energy of water on a hydrated ferrihydrite surface was calculated to be around 122.7 kJ mol⁻¹, with the calculations indicating that dissociative adsorption is preferred. rsc.org These computational insights are vital for applications ranging from catalysis and corrosion to materials design for batteries and environmental remediation. nih.govperiodni.com

Table 2: DFT-Calculated Adsorption Energies of Sulfide Species on Surfaces

| Adsorbate | Surface | Adsorption Energy (eV) | Adsorption Type |

|---|---|---|---|

| H₂S | α-Fe₂O₃(001) (pure) | -0.56 | Chemical |

| H₂S (dissociated) | α-Fe₂O₃(001) (vacancy) | -1.53 | Strong Chemical |

| Water (H₂O) | Na-Montmorillonite (001) | -0.64 (-61.44 kJ/mol) | Chemical |

This table presents selected adsorption energies calculated using DFT, illustrating the strength of interaction between sulfide species or water and different surfaces. science.govacs.org

Molecular Dynamics Simulations of Hydration Shells and Solvation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For sodium sulfide hydrate systems, MD simulations provide detailed information about the structure and dynamics of water molecules surrounding the sodium (Na⁺) and sulfide (S²⁻) ions, a region known as the hydration or solvation shell. bibliotekanauki.plnih.govresearchgate.net

Ab initio MD simulations, which are based on quantum mechanical principles, have been used to investigate the hydration shells of various ions in aqueous solutions. rsc.orgnih.gov These simulations reveal that counterions can affect the properties of the hydration shell even when they are not directly bonded to the central ion. rsc.org For instance, in a sodium chloride solution, chloride ions were found to reduce the sodium hydration shell by stabilizing under-coordinated hydrated Na(H₂O)₅⁺ complexes. rsc.org Classical MD simulations, which use empirical force fields, can be applied to larger systems to study properties like ionic conductivity in Na₂S-based glassy electrolytes. nih.govacs.org These studies correlate ion transport mechanisms with the local structure of the material. nih.govacs.org

MD simulations of hydrated ions like sulfate (B86663) (SO₄²⁻), which is structurally related to sulfide, show clear hydration shells. bibliotekanauki.plbibliotekanauki.pl The simulations allow for the precise description of the solution structure, including the number of water molecules in the first and second hydration shells and the dynamics of water exchange between these shells and the bulk solvent. nih.govnih.gov This information is crucial for understanding phenomena such as dissolution, precipitation, and ion transport in aqueous environments. researchgate.net

Quantum Chemical Studies on Ionization and Dissociation Equilibria

When sodium sulfide dissolves in water, it undergoes hydrolysis, establishing equilibria between sulfide (S²⁻), hydrosulfide (B80085) (HS⁻), and hydrogen sulfide (H₂S). utoronto.cacanada.ca The distribution of these species is highly dependent on the pH of the solution. bibliotekanauki.pl Quantum chemical calculations, including DFT, are employed to study these ionization and dissociation processes. mdpi.com

Computational studies can predict the thermodynamics of these hydrolysis reactions. nih.gov For instance, it is understood that in an aqueous solution, Na₂S dissociates completely into two sodium ions (Na⁺) and one sulfide ion (S²⁻). vaia.com The sulfide ion then reacts with water: S²⁻ + H₂O ⇌ HS⁻ + OH⁻

At lower pH values, the hydrosulfide ion can be further protonated: HS⁻ + H₂O ⇌ H₂S + OH⁻

DFT calculations can model the adsorption of the primary hydrolysis product, HS⁻, on various surfaces. mdpi.com Studies on mineral surfaces like cerussite and smithsonite (B87515) have shown that HS⁻ can spontaneously interact with surface metal atoms, forming stable bonds that are crucial for processes like froth flotation. mdpi.com The calculated adsorption energy helps to understand the stability of these adsorbed species, explaining, for example, why large quantities of sodium sulfide are sometimes required in certain industrial applications. mdpi.com

Computational Prediction of Novel Sodium Sulfide Hydrate Structures

The prediction of new, stable crystal structures from first principles is a major goal of computational materials science. numberanalytics.comscispace.comresearchgate.net Methods for crystal structure prediction (CSP), often coupled with DFT calculations, are used to explore the potential energy landscape of a given chemical composition to find thermodynamically stable or metastable phases. researchgate.netacs.org

For salt hydrates, high-throughput computational screening has emerged as a powerful strategy. researchgate.net This approach involves generating a large number of hypothetical hydrate structures, often by using known crystal structures as templates and performing atomic substitutions, and then calculating their thermodynamic properties using DFT. researchgate.net Such studies have successfully identified novel salt hydrates with potential for applications like thermal energy storage. researchgate.netacs.org

While specific predictions of entirely new sodium sulfide hydrates are not widely reported, the methodology is well-established. Experimental studies have identified intermediate hydrates such as Na₂S·H₂O and Na₂S·2H₂O during the thermal decomposition of Na₂S·9H₂O. publications.gc.ca A novel hydrated phase, Na₃SbS₄·8H₂O, was also identified through a combination of experimental observation and DFT calculations, which confirmed its low energy above the convex hull, suggesting it is a synthesizable metastable compound. berkeley.edu CSP methods could be employed to explore the existence of other stable or metastable sodium sulfide hydrate phases, potentially with unique properties. These computational techniques can guide experimental synthesis efforts by identifying promising compositions and structures. arxiv.orguspex-team.org

Advanced Applications in Chemical Engineering and Materials Science

Optimization of Industrial Chemical Processes

Sodium;sulfide (B99878);hydrate (B1144303) plays a pivotal role in optimizing several large-scale industrial chemical processes, contributing to the efficient production of everyday materials.

Delignification Processes in the Pulp and Paper Industry (Kraft Process)

The Kraft process, also known as the sulfate (B86663) process, is the predominant method for converting wood into wood pulp, the primary component of paper. wikipedia.orgtappi.org In this process, wood chips are treated with "white liquor," a hot aqueous solution of sodium hydroxide (B78521) and sodium;sulfide;hydrate. wikipedia.org The primary function of this compound is to act as a potent delignifying agent, breaking the chemical bonds in lignin (B12514952), the complex polymer that binds cellulose (B213188) fibers together in wood. noahchemicals.comtaylorandfrancis.com

This chemical digestion occurs in large pressure vessels called digesters at elevated temperatures, typically between 130 to 180°C. yokogawa.com Under these conditions, the lignin and some hemicellulose are degraded into smaller, soluble fragments that dissolve in the alkaline liquor, liberating the cellulose fibers. yokogawa.com The resulting pulp, known as "brown stock," is then washed and further processed. yokogawa.com The efficiency of the Kraft process is largely attributed to the regenerative nature of the cooking chemicals. The spent cooking liquor, now termed "black liquor," is concentrated and burned in a recovery boiler. wikipedia.org In this combustion process, sodium sulfate is reduced to sodium sulfide, which can then be reused, creating a closed-loop system that is both economical and reduces environmental impact. wikipedia.orgtappi.org

Table 1: Key Parameters in the Kraft Pulping Process

| Parameter | Description | Typical Value/Range |

| Active Chemicals | Sodium Hydroxide (NaOH), Sodium Sulfide (Na₂S) | Part of "white liquor" |

| Temperature | Reaction temperature within the digester | 130 - 180 °C yokogawa.com |

| Process Outcome | Separation of cellulose fibers from lignin | Production of "brown stock" pulp yokogawa.com |

| Byproduct | Spent cooking liquor | "Black liquor" containing lignin and chemicals wikipedia.org |

Dehairing and Tanning Processes in Leather Manufacturing

In the leather industry, this compound is a cornerstone chemical, particularly in the initial beamhouse operations of dehairing and liming. camachem.com Its primary role is to chemically remove hair from animal hides and skins. noahchemicals.comcamachem.com This is achieved by the alkaline solution of this compound breaking down the keratin, the protein that constitutes hair. camachem.com

The process often involves painting a paste of this compound and hydrated lime onto the flesh side of the hides. ijeas.org The chemicals penetrate the hide, dissolving the hair at its root, allowing for its easy removal. ijeas.org This method is crucial for preparing the hides for the subsequent tanning stages by ensuring a clean and smooth surface. camachem.com The use of this compound significantly accelerates the dehairing process, contributing to a more efficient production timeline and improved quality of the final leather product. camachem.com While effective, conventional methods using lime and sulfide can produce significant effluent loads; however, alternative "hair-save" techniques aim to mitigate this by not completely destroying the hair. ijeas.org

Synthesis of Sulfur Dyes and Rubber Chemicals

This compound serves as a fundamental raw material in the chemical manufacturing sector for the synthesis of sulfur dyes and various rubber chemicals. wikipedia.orgcargohandbook.com Sulfur dyes are a class of cost-effective dyes used extensively for dyeing cellulosic fibers like cotton, particularly for dark colors such as black and brown. The synthesis of these dyes often involves the reaction of organic compounds containing amino or nitro groups with sodium polysulfide, which is produced by reacting this compound with elemental sulfur. wikipedia.org

In the rubber industry, this compound is utilized in the production of certain vulcanization accelerators and other rubber chemicals. vwr.comfishersci.nl These chemicals are essential for the process of vulcanization, where rubber is heated with sulfur and other additives to improve its elasticity, resilience, and durability.

Metallurgical and Mineral Processing Applications

The unique chemical properties of this compound make it an indispensable reagent in the fields of metallurgy and mineral processing, particularly for the separation and concentration of valuable minerals from their ores.

Ore Flotation and Mineral Separation Mechanisms

Froth flotation is a widely used process for selectively separating minerals from a mixed ore body. The process relies on the differential wettability of mineral surfaces. This compound is employed as a modifier, acting as both a depressant and an activator depending on the specific mineral system. wit-stone.com

In the flotation of polymetallic ores, such as those containing lead and zinc, this compound can be used to depress, or inhibit the flotation of, certain sulfide minerals like pyrite, while allowing the target minerals to be floated. wit-stone.com This selectivity is crucial for achieving a high-grade concentrate of the desired metal. Research indicates that using this compound as an inhibitor can enhance the recovery rates of lead and zinc by approximately 5%. wit-stone.com

Sulfidization Strategies in Mineral Processing

One of the most significant applications of this compound in mineral processing is in the sulfidization of oxidized ores. researchgate.net Many valuable metals, such as copper, lead, and zinc, exist in oxidized forms (e.g., carbonates, oxides) which are not readily floatable using conventional sulfide collectors like xanthates. researchgate.netredalyc.org

Sulfidization is the process of chemically converting the surface of an oxide mineral into a sulfide layer. researchgate.net By adding this compound to the ore pulp, a reaction occurs where the oxide mineral surface is altered to a metal sulfide. mdpi.com This newly formed sulfide surface is more amenable to the adsorption of collector chemicals, which render the mineral particle hydrophobic and allow it to attach to air bubbles and be recovered in the froth. taylorandfrancis.com

This strategy is particularly effective for oxidized copper and lead ores. wit-stone.comredalyc.org For instance, in the treatment of oxidized copper ores, the addition of this compound can significantly increase copper recovery rates, often reaching 80-90%. wit-stone.com Similarly, for nickel ores, sulfidization with this compound can improve recovery by about 10%. wit-stone.com The effectiveness of sulfidization is highly dependent on factors such as the dosage of the sulfidizing agent and the pH of the pulp. redalyc.org

Table 2: Application of this compound in Mineral Flotation

| Application | Mineral Type | Function of this compound | Outcome |

| Activation | Oxidized Copper Ores | Sulfidizing agent | Converts oxide surface to sulfide, enhancing floatability. wit-stone.com |

| Inhibition | Polymetallic Sulfide Ores | Depressant for pyrite | Improves recovery of target metals like lead and zinc. wit-stone.com |

| Activation | Oxidized Lead-Zinc Ores | Sulfidizing agent | Facilitates flotation with xanthate collectors. researchgate.net |

| Activation | Nickel Ores | Sulfidizing agent | Increases nickel recovery by ~10%. wit-stone.com |

Thermochemical Energy Storage Systems

Sodium sulfide hydrates are gaining significant attention within the field of chemical engineering as a medium for thermal energy storage (TES). mdpi.com Their ability to store and release heat through reversible chemical reactions makes them a compelling option for applications ranging from residential heating to industrial waste heat recovery. polito.itmdpi.com Unlike sensible or latent heat storage, thermochemical storage offers the potential for high energy density and long-duration storage with minimal heat loss over time. mdpi.compolito.it

Sodium Sulfide Hydrates as Thermochemical Materials (TCMs)

Sodium sulfide hydrates (Na₂S·nH₂O) are considered highly promising thermochemical materials (TCMs) due to their high energy storage density and favorable operating temperatures for low-grade heat applications. researchgate.netacs.org The energy storage process is based on a reversible hydration/dehydration reaction. mdpi.com During the charging phase (heat storage), thermal energy, often from solar sources or industrial waste heat, is used to drive an endothermic dehydration reaction, releasing water vapor. polito.itcsic.es The resulting anhydrous or lower hydrate salt can be stored at ambient temperature indefinitely without energy loss. polito.it When heat is needed, the discharging phase is initiated by re-introducing water vapor, which triggers an exothermic hydration reaction, releasing the stored chemical energy as heat. mdpi.compolito.it

The transition between different hydration states, such as from pentahydrate (Na₂S·5H₂O) to hemihydrate (Na₂S·0.5H₂O), boasts a significant theoretical energy density of 2.66 GJ/m³. researchgate.net The system can be charged using relatively low-temperature heat sources (<83°C) and can release heat at temperatures suitable for applications like space heating (40-60°C). researchgate.net For instance, the dehydration of the salt can occur around 80°C, while the subsequent exothermic hydration can take place at temperatures between 25°C and 45°C. researchgate.netmdpi.com

Key hydration transitions and their properties are central to the material's function as a TCM. The nonahydrate form is stable below 49°C, while the pentahydrate is stable between 49°C and 83°C. vulcanchem.com These reversible phase transitions are critical for the heat capture and release cycles in energy storage applications. vulcanchem.com

Table 1: Hydration States and Phase Transition Temperatures of Sodium Sulfide

| Hydrate Form | Water Molecules (n) | Crystal System | Transition Temperature | Transition Type |

|---|---|---|---|---|

| Nonahydrate | 9 | Orthorhombic | < 49°C | Decomposes to Pentahydrate |

| Pentahydrate | 5 | Monoclinic | 49°C - 83°C | Melts incongruently at 83°C |

| Hemihydrate | 0.5 | Trigonal | > 83°C | Stable at higher temperatures |

Data derived from thermochemical cycling studies. vulcanchem.com

Enhancement of Material Stability for Thermal Cycling

Research has identified critical operating temperature limits to avoid these issues. For instance, dehydration temperatures above 90°C can lead to melting and a failure to achieve repeatable reaction cycles. jst.go.jp Experimental results suggest that the optimal dehydration temperature is limited to a narrow range of 70-80°C to ensure stable, repeatable performance. jst.go.jp

To overcome these stability challenges, various techniques are employed. One effective method is the formation of composite materials. Dispersing microcrystalline cellulose (3–7 wt%) into molten sodium sulfide nonahydrate followed by rapid cooling has been shown to enhance stability. The cellulose fibers form a network that interlaces with the hydrate crystals, which can reduce volumetric expansion by 40–60% during thermal cycling. This structural support helps to maintain the material's integrity and prevent degradation over multiple cycles. researchgate.net

Development of Composite Materials for Heat Storage

To address the inherent limitations of pure salt hydrates, such as poor thermal conductivity, mechanical instability, and slow reaction kinetics, they are often incorporated into a porous, stable matrix to form composite materials. polito.it These composites aim to enhance heat and mass transfer while providing structural support to the active TCM. mdpi.com

Expanded graphite (B72142) (EG) and cellulose fibers are common matrix materials. polito.itjst.go.jp Cellulose has been shown to be beneficial as it improves the mechanical strength of the composite compared to pure hydrate crystals and helps manage phase changes, such as the partial dissolution of salt crystals that occurs above 50°C during cycling. researchgate.net Composites with 5–15 wt% cellulose have demonstrated a 20% higher melting point compared to the pure hydrates and reduced bed shrinkage to less than 5% after 50 cycles.

Table 2: Composite Materials for Enhanced Thermochemical Storage

| Matrix Material | Additive Percentage (wt%) | Key Improvements | Reference(s) |

|---|---|---|---|

| Cellulose Fibers | 3 - 7% | Reduced volumetric expansion (40-60%), enhanced crystal stability. | researchgate.net |

| Cellulose | 5 - 15% | 20% higher melting point, <5% bed shrinkage after 50 cycles. | vulcanchem.com |

Role in Advanced Materials Synthesis

Beyond energy storage, sodium sulfide hydrate serves as a crucial precursor and component in the synthesis of advanced materials, particularly for applications in electronics and next-generation battery technologies.

Precursors for Binary Sulfide Synthesis

Sodium sulfide hydrate (specifically Na₂S·9H₂O) is widely used as an aqueous sulfur source for the synthesis of binary sulfide nanoparticles. rsc.org This method provides a straightforward and environmentally friendly route to produce nanoparticles of materials like copper sulfide (CuS), zinc sulfide (ZnS), and tin sulfide (SnS₂). rsc.org

The synthesis process typically involves simple precipitation reactions in an aqueous environment, where the hydrated sodium sulfide provides the sulfide ions to react with metal salt precursors (e.g., acetates, chlorides). rsc.org These binary sulfide nanoparticles are building blocks for more complex materials. For example, a combination of CuS, ZnS, and SnS₂ nanoparticles in a 2:1:1 molar ratio can be used to form quaternary Cu₂ZnSnS₄ (CZTS) thin films through solid-state reactions. rsc.org These CZTS films are of significant interest for use in thin-film solar cells. rsc.org Sodium sulfide is also used in low-temperature synthesis of binary sulfides through solid-state metathesis reactions. aip.org

Integration into Sodium-Ion Battery Architectures (e.g., Cathodes, Solid Electrolytes)

Sodium sulfide and its hydrates are pivotal in the development of sodium-ion batteries, especially all-solid-state sodium batteries (ASSSBs), which promise enhanced safety and energy density. nih.govrsc.org Their role is twofold: as a precursor for sulfide-based solid electrolytes and as a potential cathode material. aip.org

Solid Electrolytes: Sulfide-based solid electrolytes are highly attractive due to their high ionic conductivity and good mechanical properties. rsc.orgcip.com.cn Sodium sulfide hydrate is a key starting material for synthesizing these advanced electrolytes. For instance, Na₃SbS₄, a solid electrolyte with high sodium-ion conductivity, is synthesized via the thermal decomposition of its hydrate, Na₃SbS₄·9H₂O. osti.gov This process involves heating the hydrated precursor under a vacuum to produce the final anhydrous solid electrolyte powder. osti.gov Researchers are continually developing new sulfide electrolytes, such as Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, which exhibits exceptionally high sodium ion conductivity, using sodium-containing sulfide materials in the synthesis process. emobility-engineering.com

Cathodes: Sodium sulfides, such as Na₂S and Na₂S₂, are being investigated as conversion-type cathode materials for sodium-based batteries due to their high theoretical energy density and low cost. aip.org However, the practical application of sulfide electrolytes and cathodes faces challenges related to interfacial stability between the electrolyte and the electrodes. nih.govcip.com.cn Degradation reactions at the interface can lead to high cell resistance and capacity loss. nih.gov Ongoing research focuses on mitigating these interfacial issues to unlock the full potential of sulfide-based materials in high-performance ASSSBs. nih.govrsc.org

Preparation of Surface-Functionalized Quantum Dots

Sodium sulfide hydrate serves as a crucial sulfur source in the aqueous synthesis of surface-functionalized quantum dots (QDs). Its utility is demonstrated in the formation of various metal sulfide nanocrystals, such as cadmium sulfide (CdS), silver sulfide (Ag₂S), and strontium sulfide (SrS). The hydrate form, particularly sodium sulfide nonahydrate (Na₂S·9H₂O), is frequently used as a reagent for these syntheses. pharmaffiliates.com